7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is an organic compound featuring a unique structure with a chloro-substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one often involves multi-step processes, starting from readily available precursors. One common synthetic route involves the cyclization of chlorinated pyridine derivatives under specific reaction conditions such as controlled temperature and pH. Industrial Production Methods: On an industrial scale, the compound can be produced using batch or continuous flow reactors, ensuring high purity and yield. Optimization of reaction parameters, such as temperature, pressure, and the use of catalysts, plays a critical role in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives with altered chemical properties.
Reduction: Reduction of 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can lead to different reduced forms, which may exhibit distinct reactivity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in polar solvents. Major Products: Reactions typically yield oxidized, reduced, or substituted products, which can be further purified and characterized for specific applications.
Scientific Research Applications
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one finds applications in:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: For probing biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored due to its unique structure.
Industry: Used as a precursor in manufacturing specialized materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. Detailed studies are ongoing to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
7-Iodo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Uniqueness: Compared to its halogen-substituted analogs, 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits distinct reactivity and interaction profiles, making it a valuable compound for specific scientific inquiries.
Properties
IUPAC Name |
7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOTALDDUVRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641038 | |
Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205748-05-6 | |
Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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